molecular formula C21H22N2O4 B4393238 2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

Cat. No.: B4393238
M. Wt: 366.4 g/mol
InChI Key: YOVYTZUJQVAIQE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazine core. The final step involves the oxidation of the pyrazine derivative to form the 1,4-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 1,4-dioxide to the corresponding pyrazine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce various functionalized pyrazine derivatives .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethoxyphenyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
  • 2,5-dimethoxyphenyl derivatives
  • Other pyrazine derivatives

Uniqueness

2-(2,5-Dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is unique due to its specific substitution pattern and the presence of the 1,4-dioxide functionality. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-ethyl-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-18-21(15-9-7-6-8-10-15)23(25)20(14(2)22(18)24)17-13-16(26-3)11-12-19(17)27-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVYTZUJQVAIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C([N+](=O)C(=C(N1[O-])C)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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